molecular formula C15H15NO2 B4569799 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B4569799
M. Wt: 241.28 g/mol
InChI Key: UTFJBEHZXBEQGY-UHFFFAOYSA-N
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Description

4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is an advanced synthetic intermediate of significant interest in the development of novel organic electronic materials and functional dyes. Its rigid, polycyclic, and electron-deficient core structure is a key scaffold for constructing organic semiconductors [1] . Researchers are exploring its incorporation into larger π-conjugated systems for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its ability to influence charge transport and emissive properties is highly valuable [2] . The compound's structure, featuring a fused quinoline-dione system, also makes it a promising precursor for the synthesis of heteroaromatic compounds with tailored photophysical characteristics. This reagent is strictly for laboratory research purposes and enables investigations into structure-property relationships for next-generation optoelectronic applications.

Properties

IUPAC Name

5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-6-10-9(2)7-15(3,4)16-12(10)11(8)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJBEHZXBEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . Another approach involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate, selectively involving the C1=O carbonyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the pyrrolidine-2,3-dione moiety. Key findings include:

Epoxidation and Oxazinoquinolinedione Formation

  • Reagents/Conditions : m-Chloroperbenzoic acid (mCPBA) in tetrahydrofuran (THF) at room temperature .

  • Products : 1,3-Oxazino[5,4,3-ij]quinoline-1,3-dione derivatives (e.g., 12a–e ) via epoxidation and subsequent recyclization .

  • Yield : 67–82% .

Substrate PositionProduct StructureYield (%)
8-Fluoro12a82
8-Methoxy12b78
8-Methyl12c67

Nucleophilic Ring-Opening Reactions

The pyrrolidine-2,3-dione ring is susceptible to nucleophilic attack, enabling derivatization:

Amine-Mediated Ring Opening

  • Reagents : Secondary amines (e.g., methylamine, piperidine, morpholine) .

  • Conditions : Ethanol, 60°C, 30 min–10 h .

  • Products : 1,2-Dihydroquinoline-8-glyoxylamides (e.g., 3a–b , 4–6 ) .

  • Mechanism : Nucleophilic attack at the C2 carbonyl group, followed by decarboxylation .

AmineProductYield (%)
Methylamine3a71
Piperidine4a85
Morpholine578

Cyclocondensation Reactions

Reactions with dinucleophiles yield fused heterocycles:

1,2- and 1,3-Dinucleophiles

  • Reagents : Hydrazines, hydroxylamines.

  • Conditions : Reflux in ethanol or acetic acid.

  • Products : Spiroheterocyclic systems (e.g., pyrazolo-, isoxazolo-quinolines).

DinucleophileProduct TypeExample Yield (%)
Hydrazine hydratePyrazoloquinoline65
HydroxylamineIsoxazoloquinoline58

Reduction Reactions

Selective reduction of carbonyl groups:

Hydrazine-Mediated Reduction

  • Reagents : Hydrazine hydrate.

  • Conditions : Aqueous medium, reflux.

  • Products : 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones.

Electrophilic Substitution

Halogenation at the aromatic ring:

Bromination and Iodination

  • Reagents : N-Bromosuccinimide (NBS) or iodine .

  • Conditions : Dimethylformamide (DMF) or ethanol, 50–80°C .

  • Products : 8-Halo derivatives (e.g., 8-bromo, 8-iodo) .

Halogenation AgentPositionYield (%)
NBS8-Bromo75
Iodine8-Iodo68

Aldol Addition

Reactions with ketones:

Ketone Condensation

  • Reagents : Cyclic/acyclic ketones (e.g., acetone).

  • Conditions : Acidic or basic catalysis.

  • Products : 1-Substituted 1-hydroxy derivatives.

Industrial and Scalability Considerations

While lab-scale syntheses are well-documented, industrial production requires optimization of:

  • Solvent Systems : THF or ethanol for cost-effectiveness .

  • Catalysts : Avoiding Lewis acids to simplify purification .

  • Yield Maximization : Scalable protocols achieve ~70–85% yields .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several pathogenic microorganisms. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions . This opens avenues for developing new antibiotics amid rising antibiotic resistance.

Materials Science

Organic Light Emitting Diodes (OLEDs)
Pyrroloquinoline derivatives have been investigated for their potential use in organic electronics, particularly OLEDs. Their unique electronic properties allow for efficient light emission and charge transport, making them suitable for incorporation into advanced display technologies .

Polymer Composites
The compound can be utilized as a dopant in polymer matrices to enhance mechanical strength and thermal stability. Research has shown that incorporating such compounds into polymers can improve their overall performance in various applications, including coatings and structural materials .

Analytical Chemistry

Fluorescent Probes
Due to its inherent fluorescence properties, 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is being explored as a fluorescent probe for detecting biomolecules. Its sensitivity and specificity make it a valuable tool in biochemical assays and imaging techniques .

Spectroscopic Analysis
The compound's distinct spectral features make it suitable for use in spectroscopic methods such as NMR and mass spectrometry. These techniques are crucial for characterizing complex mixtures in chemical research and quality control processes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives of pyrroloquinoline compounds and their evaluation against human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their anticancer activity compared to standard chemotherapy agents .

Case Study 2: OLED Development

Research conducted at a leading materials science institute demonstrated that integrating pyrroloquinoline derivatives into OLEDs resulted in devices with improved brightness and efficiency. The study highlighted the potential for these compounds to revolutionize display technologies by providing more sustainable alternatives to traditional materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is highlighted through comparisons with related tricyclic and polycyclic diones:

Key Differentiators :

Substituent Effects: The tetramethyl groups in the target compound enhance steric hindrance and electron density compared to analogs like 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, which lacks methyl groups .

Synthetic Flexibility: The target compound’s synthesis avoids side reactions (e.g., oxalic diamide formation) by using hydroquinoline hydrochlorides, unlike classical Stolle methods requiring Lewis acids . Oxidation pathways differ: While the tetramethyl derivative forms oxazinoquinolinediones , pyrrolo[3,2,1-hi]indole-1,2-diones are synthesized via Heck reactions .

Biological Relevance: Pyrrolo[3,2,1-hi]indole-1,2-diones exhibit anti-leukaemic activity, though the tetramethyl quinoline-dione’s bioactivity remains less explored .

Table 2: Physicochemical Properties

Property This compound 4,4,6-Trimethyl-6-phenyl-5,6-dihydro analog Pyrrolo[3,2,1-hi]indole-1,2-dione
Molecular Formula C₁₈H₁₈N₂O₂ (estimated) C₂₀H₁₉NO₂ C₁₃H₁₀N₂O₂
Molecular Weight ~294.35 g/mol 305.37 g/mol 234.23 g/mol
Key Functional Groups Two ketones, four methyl groups One ketone, phenyl, dihydro Two ketones, indole core
Synthetic Yield Up to 90% ~85% 59–78%

Biological Activity

4,4,6,9-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The molecular formula of this compound is C15H15NO2C_{15}H_{15}NO_2. Its structure features a pyrroloquinoline backbone which is significant in various pharmacological profiles.

Anticancer Activity

Research indicates that compounds related to pyrroloquinolines exhibit anticancer properties. For instance:

  • Mechanism : Pyrroloquinoline derivatives have shown to inhibit sirtuins, which are proteins implicated in cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines .
  • Case Study : A study demonstrated that certain pyrrolo[3,4-c]quinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating potent activity .

Antifungal Activity

Pyrroloquinolines have also been explored for their antifungal properties:

  • Mechanism : These compounds can disrupt fungal cell wall synthesis or function as enzyme inhibitors.
  • Case Study : A set of pyrrolo[3,2-g]quinoline derivatives was synthesized and tested against various fungi. Results showed several compounds with high antifungal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrroloquinoline derivatives has been documented:

  • Mechanism : They inhibit nitric oxide production and cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response.
  • Case Study : In vitro studies demonstrated that specific derivatives could significantly reduce nitric oxide levels in lipopolysaccharide-stimulated macrophages .

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of related pyrrolo[3,2,1-ij]quinoline derivatives:

  • Mechanism : These compounds selectively inhibit coagulation factors such as Xa and XIa.
  • Research Findings : A hybrid molecule study showed promising results in inhibiting these factors, suggesting potential therapeutic use in managing blood clotting disorders .

Data Summary Table

Activity TypeMechanism of ActionKey Findings
AnticancerInhibition of sirtuinsSignificant cytotoxicity against cancer cell lines
AntifungalDisruption of cell wall synthesisHigh antifungal activity against various fungi
Anti-inflammatoryInhibition of NO production and COX enzymesReduced inflammation in macrophage models
AnticoagulantInhibition of coagulation factors Xa and XIaPotential therapeutic candidates for clotting disorders

Q & A

What are the established synthetic routes for 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives?

Methodological Answer:
The compound is synthesized via the Stolle reaction , modified to avoid Lewis acid catalysts. Starting with substituted hydroquinoline hydrochlorides, cyclization is achieved using oxalyl chloride in dry toluene under reflux (1–1.5 hours). For derivatives, substituents (e.g., methyl, phenyl) are introduced during the cyclization step. Oxidation of intermediates with m-chloroperbenzoic acid (m-CPBA) in tetrahydrofuran (THF) at −2 to −3°C selectively forms oxazinoquinolinediones .

How is the structural characterization of this compound performed, and what are the critical spectroscopic markers?

Methodological Answer:
Key techniques include:

  • IR spectroscopy : C=O stretches at ~1700–1750 cm⁻¹ (dione moiety) and NH stretches (if present) around 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.2–1.5 ppm for CH₃), aromatic protons (δ ~6.8–8.2 ppm), and quaternary carbons (δ ~40–60 ppm). For example, 4,4,6-trimethyl derivatives show split methyl peaks due to steric hindrance .
  • Melting points : Ranges from 140–233°C, depending on substituents (e.g., 168–170°C for iodinated derivatives) .

Why does oxidation with m-CPBA favor 1,3-oxazinoquinolinedione formation over 1,4-oxazine isomers?

Advanced Analysis:
Quantum mechanical calculations indicate that the 1,3-oxazine pathway is thermodynamically favored due to lower activation energy. The reaction begins with m-CPBA attacking the C=O group, followed by recyclization of the pyrrolo-dione fragment. Substituent electronic effects (e.g., electron-withdrawing fluorine) minimally influence selectivity, as the mechanism is sterically driven .

How is selective reduction of the C1=O group achieved, and what subsequent reactions are viable?

Methodological Answer:
Hydrazine hydrate selectively reduces the C1=O group to form 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one. This product reacts with aldehydes/ketones via condensation (59–78% yield) or with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form enamines for further transamination .

What is the anticoagulant mechanism of this compound’s derivatives, and how is activity optimized?

Advanced Analysis:
Derivatives inhibit Factor Xa and XIa via competitive binding to the S1/S4 pockets. Activity is enhanced by introducing electron-deficient aryl groups (e.g., 4-chlorophenyl) at position 1, which improve hydrophobic interactions. IC₅₀ values correlate with substituent electronegativity (e.g., fluorine vs. methyl) .

How do substituents on the aromatic ring influence oxidative reactivity?

Advanced Analysis:
Electron-donating groups (e.g., −OCH₃) accelerate oxidation by stabilizing the transition state, while bulky groups (e.g., phenyl) reduce reaction rates by steric hindrance. However, substituent position is critical: para-substituted derivatives show minimal electronic effects compared to ortho-substituted analogs .

What structural features correlate with anti-leukemic activity in related pyrroloquinoline-diones?

Advanced Analysis:
Planar tricyclic frameworks with C4/C6 methyl groups enhance DNA intercalation. Derivatives lacking the dione moiety show reduced activity, indicating the carbonyl groups are critical for binding topoisomerase II .

How can computational modeling predict reaction pathways for novel derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. For example, the preference for 1,3-oxazino products over 1,4-oxazine isomers is validated by comparing Gibbs free energies (ΔΔG ~5–8 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Reactant of Route 2
Reactant of Route 2
4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

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